molecular formula C11H8FN B1391113 5-Fluoro-2-phenylpyridine CAS No. 512171-81-2

5-Fluoro-2-phenylpyridine

Cat. No.: B1391113
CAS No.: 512171-81-2
M. Wt: 173.19 g/mol
InChI Key: RGEJQSMOUITDED-UHFFFAOYSA-N
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Description

5-Fluoro-2-phenylpyridine is a fluorinated heterocyclic compound with the molecular formula C11H8FN. It is a derivative of pyridine, where a fluorine atom is substituted at the 5-position and a phenyl group at the 2-position.

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-phenylpyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in the compound’s structure enhances its reactivity and binding affinity. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular components, affecting their function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. The compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and potential cell damage. Additionally, this compound can modulate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. The fluorine atom in the compound’s structure enhances its binding affinity to nucleic acids, potentially disrupting their normal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage, affecting cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of this compound can be toxic, leading to liver and kidney damage in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. The compound can also interact with other enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels. The presence of the fluorine atom in the compound’s structure can influence its metabolic stability and reactivity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it can bind to albumin in the bloodstream, facilitating its transport to different tissues. The distribution of this compound within cells can also be influenced by its interaction with cellular membranes and organelles .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be localized to specific compartments or organelles within the cell, such as the mitochondria or nucleus. Targeting signals and post-translational modifications can direct this compound to these specific locations, affecting its activity and function. The fluorine atom in the compound’s structure can enhance its ability to penetrate cellular membranes and reach its target sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-phenylpyridine with a fluorinating agent. For example, the reaction of 2-phenylpyridine with Selectfluor in acetonitrile at room temperature can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of 2-bromo-5-fluoropyridine with phenylboronic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide.

    Coupling Reagents: Phenylboronic acid, palladium catalysts.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and fluorinated derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.

    5-Fluoro-2-methylpyridine: Contains a methyl group instead of a phenyl group, which can affect its electronic properties and reactivity.

    2-Phenylpyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.

Uniqueness

5-Fluoro-2-phenylpyridine is unique due to the combined presence of a fluorine atom and a phenyl group, which imparts distinct electronic and steric effects. These features can enhance its reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-fluoro-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEJQSMOUITDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673493
Record name 5-Fluoro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512171-81-2
Record name 5-Fluoro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-5-fluoropyridine (10.0 g, 56.82 mmol, Aldrich) in tetrahydrofuran (100 ml) was added tetrakis(triphenylphosphine)Pd complex and stirred for 10 min. Then, phenylmagnesium bromide (68.2 ml, 1.00 M in THF, 68.19 mmol) was added drop-wise at 0° C. The mixture was stirred overnight. Then the reaction was diluted with EtOAc (600 ml), and filtered. The filtrate was concentrated and purified by flash chromatography by eluting with 2% EtOAc-Hexane to obtain 6.8 g (69%) of 5-fluoro-2-phenylpyridine.
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600 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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